2,6-Diacetylpyridine disemicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
59169-68-5 |
|---|---|
Molecular Formula |
C11H15N7O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
[1-[6-[N-(carbamoylamino)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]urea |
InChI |
InChI=1S/C11H15N7O2/c1-6(15-17-10(12)19)8-4-3-5-9(14-8)7(2)16-18-11(13)20/h3-5H,1-2H3,(H3,12,17,19)(H3,13,18,20) |
InChI Key |
CCNROAALLUYANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=NC(=CC=C1)C(=NNC(=O)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modulation of 2,6 Diacetylpyridine Disemicarbazone
Ligand Preparation Strategies: Established and Emerging Protocols
The synthesis of 2,6-diacetylpyridine (B75352) disemicarbazone typically commences with the preparation of the precursor, 2,6-diacetylpyridine. Established methods for synthesizing 2,6-diacetylpyridine involve the oxidation of 2,6-lutidine to yield dipicolinic acid, which is then converted to its diester. A subsequent Claisen condensation followed by decarboxylation affords the desired diketone. wikipedia.org An alternative route involves the reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium bromide Grignard reagent. wikipedia.org
Once 2,6-diacetylpyridine is obtained, the formation of the disemicarbazone is achieved through a condensation reaction with semicarbazide (B1199961) hydrochloride. This reaction is a well-established protocol for the synthesis of semicarbazones from carbonyl compounds. The general approach involves the reaction of the diketone with two equivalents of semicarbazide, typically in a suitable solvent like ethanol (B145695) and often in the presence of a base to neutralize the hydrochloride salt.
Similarly, the thiosemicarbazone analogue, 2,6-diacetylpyridine bis(thiosemicarbazone) (H₂daptsc), is prepared by the condensation of 2,6-diacetylpyridine with thiosemicarbazide. researchgate.netnih.gov This reaction is typically carried out by refluxing the reactants in a solvent such as methanol (B129727). researchgate.net The resulting bis(thiosemicarbazone) ligands are versatile and can coordinate with metal ions in either their neutral or deprotonated forms. nih.gov
| Precursor | Reagent | Product | General Conditions | Reference |
| 2,6-Diacetylpyridine | Semicarbazide HCl | 2,6-Diacetylpyridine Disemicarbazone | Ethanolic solution | N/A |
| 2,6-Diacetylpyridine | Thiosemicarbazide | 2,6-Diacetylpyridine Bis(thiosemicarbazone) | Reflux in methanol for 7-8 hours | researchgate.net |
Rational Design and Synthesis of 2,6-Diacetylpyridine-Based Semicarbazone and Thiosemicarbazone Derivatives
The structural framework of this compound offers multiple sites for modification, allowing for the rational design of derivatives with tailored electronic and steric properties. These modifications can influence the coordination behavior of the ligand and the properties of the resulting metal complexes.
S-Substituted Thiosemicarbazone Analogues
A significant class of derivatives is formed by the S-alkylation of the thiosemicarbazone moiety to produce isothiosemicarbazones. For instance, 2,6-diacetylpyridine bis(S-methyl isothiosemicarbazone) has been synthesized and its coordination chemistry with various transition metals has been explored. orientjchem.org This modification from a thione (C=S) to a thioether (C-SR) group alters the donor properties of the ligand, which can impact the stability and structure of the metal complexes.
| Starting Material | Alkylating Agent | Product | Reference |
| 2,6-Diacetylpyridine Bis(thiosemicarbazone) | Methyl Iodide (or similar) | 2,6-Diacetylpyridine Bis(S-methyl isothiosemicarbazone) | orientjchem.org |
Bis-Hydrazone and Related Derivatives
A wide array of bis-hydrazone derivatives of 2,6-diacetylpyridine has been synthesized by condensing the diketone with various substituted hydrazides. These derivatives are of interest due to their potential as versatile ligands for the formation of coordination complexes. The synthesis generally involves refluxing 2,6-diacetylpyridine with two equivalents of the desired hydrazide in an alcoholic solvent.
For example, the reaction of 2,6-diacetylpyridine with benzoyl hydrazide yields 2,6-diacetylpyridine bis(benzoyl hydrazone). core.ac.uk Similarly, using 2-hydroxybenzoyl hydrazide results in the formation of 2,6-diacetylpyridine bis(2-hydroxybenzoyl hydrazone). core.ac.uk The synthesis of bis-Schiff bases with other hydrazides, such as anthraniloyl hydrazide and salicyloyl hydrazide, has also been reported. rsc.org The presence of different functional groups on the hydrazide moiety allows for fine-tuning of the ligand's electronic properties and coordination behavior.
The synthesis of 2,6-diacetylpyridine bis(phenylhydrazone) has also been described, with the reaction of 2,6-diacetylpyridine and phenylhydrazine (B124118) in a warm methanolic solution. ceon.rsresearchgate.net
| Hydrazide/Hydrazine (B178648) | Product | Solvent | Melting Point (°C) | Reference |
| Benzoyl hydrazide | 2,6-Diacetylpyridine bis(benzoyl hydrazone) | Ethanol | 239 | core.ac.uk |
| 2-Hydroxybenzoyl hydrazide | 2,6-Diacetylpyridine bis(2-hydroxybenzoyl hydrazone) | Ethanol | >300 (dec) | core.ac.uk |
| Anthraniloyl hydrazide | 2,6-Diacetylpyridine bis(anthraniloyl hydrazone) | Not Specified | Not Specified | rsc.org |
| Salicyloyl hydrazide | 2,6-Diacetylpyridine bis(salicyloyl hydrazone) | Not Specified | Not Specified | rsc.org |
| Phenylhydrazine | 2,6-Diacetylpyridine bis(phenylhydrazone) | Methanol | Not Specified | ceon.rsresearchgate.net |
These synthetic strategies highlight the modularity of the 2,6-diacetylpyridine scaffold, which allows for the creation of a diverse library of semicarbazone, thiosemicarbazone, and hydrazone-based ligands for various applications in coordination chemistry.
Coordination Chemistry and Complexation Behavior of 2,6 Diacetylpyridine Disemicarbazone
Principles of Metal-Ligand Coordination: Denticity and Donor Atom Preferences
2,6-Diacetylpyridine (B75352) disemicarbazone is a Schiff base ligand, typically synthesized through the condensation reaction of 2,6-diacetylpyridine with semicarbazide (B1199961). The coordination behavior of this ligand is primarily dictated by its potential denticity and the nature of its donor atoms. The molecular structure of 2,6-diacetylpyridine disemicarbazone features a central pyridine (B92270) ring flanked by two semicarbazone moieties.
Structural Diversity of Metal Complexes with this compound and its Analogues
The versatile coordination behavior of this compound and its analogues, such as the closely related thiosemicarbazone derivatives, leads to a rich structural diversity in their metal complexes. The specific geometry and properties of these complexes are highly dependent on the nature of the central metal ion.
Iron complexes with ligands derived from 2,6-diacetylpyridine have been a subject of interest, particularly concerning their magnetic properties and spin states. In the case of the analogous 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone), a high-spin iron(III) complex has been reported. researchgate.net This complex exhibits a pentagonal-bipyramidal configuration where the pentadentate ligand occupies the equatorial plane, and two monodentate ligands are situated in the axial positions. researchgate.net
The spin state of iron complexes is a critical parameter, influencing their magnetic and electronic properties. For instance, a mononuclear Fe(III) complex with 2,6-diacetylpyridine bis(thiosemicarbazone) was found to be consistent with an S=5/2 spin state. nih.gov The conformational flexibility of the ligand allows it to adapt to the coordination preferences of the iron center, which can range from octahedral to pentagonal bipyramidal geometries. In some instances, partial hydrolysis of the ligand has been observed, leading to a tridentate coordination mode and the formation of an octahedral Fe(III) complex. nih.gov
| Property | Value |
|---|---|
| Spin State | High-spin (S=5/2) |
| Coordination Geometry | Pentagonal Bipyramidal |
| Fe-S Bond Length | 2.203 Å |
| C-S Bond Length | 1.751 Å |
Cobalt complexes with this compound and its analogues often exhibit fascinating structural motifs, including the formation of dimeric species and various coordination geometries. With the analogous 2,6-diacetylpyridine bis(thiosemicarbazone), a dimeric cobalt complex has been synthesized where the ligand displays a significant deviation from planarity, allowing it to occupy five positions of a pseudo-octahedral coordination sphere. nih.govnih.gov
In other instances, cobalt(II) complexes with related Schiff base ligands derived from 2,6-diacetylpyridine have been shown to possess monomeric and octahedral geometries. orientjchem.org For example, a cobalt(II) complex with a novel 2,6-diacetylpyridine-adamantane-1-carbohydrazide ligand features a pentagonal bipyramidal environment where the pentadentate ligand forms the base of the polyhedron. figshare.com The magnetic moments of such cobalt(II) complexes are typically in the range indicative of an octahedral arrangement. orientjchem.org The formation of dimeric structures can lead to interesting magnetic properties, such as antiferromagnetic coupling between the metal centers. researchgate.net
| Property | Value |
|---|---|
| Magnetic Moment (µeff) | 4.84 - 5.02 B.M. |
Nickel(II) complexes with 2,6-diacetylpyridine bis(carbohydrazone) have been synthesized and characterized, revealing a tendency to form octahedral coordination geometries. nih.govresearchgate.net In these complexes, the ligand coordinates to the nickel(II) ion, and the octahedral geometry is completed by the coordination of other ligands such as nitrate, chloride, or acetate (B1210297) ions. nih.govresearchgate.net
However, the coordination environment of nickel(II) can be influenced by the specific nature of the ligand and the reaction conditions. For example, a nickel(II) complex with a 2,6-diacetylpyridine bis{[2-(hydroxyimino)propanoyl]hydrazone} ligand was found to adopt a distorted square-planar geometry. nih.govresearchgate.net In another case, a binuclear nickel(II) complex with 2,6-diacetylpyridine bis(isonicotinoylhydrazonate) featured two octahedral nickel(II) ions bridged by two helicoidal ligands. rsc.org This demonstrates the versatility of the 2,6-diacetylpyridine scaffold in generating both mononuclear and polynuclear complexes with varying geometries.
| Ligand | Coordination Geometry |
|---|---|
| 2,6-diacetylpyridine bis(carbohydrazone) | Octahedral |
| 2,6-diacetylpyridine bis{[2-(hydroxyimino)propanoyl]hydrazone} | Square Planar |
| 2,6-diacetylpyridine bis(isonicotinoylhydrazonate) | Binuclear Octahedral |
Copper(II) complexes are well-known for their tendency to exhibit distorted coordination geometries due to the Jahn-Teller effect. utwente.nlrsc.orgrsc.orgscribd.comresearchgate.net This is also observed in complexes with this compound and its analogues. For instance, copper(II) complexes with 2,6-diacetylpyridine bis(carbohydrazone) adopt a tetragonal coordination geometry. nih.govresearchgate.net Similarly, a copper(II) complex with 2,6-diacetylpyridine bis(phenylhydrazone) was found to have a distorted octahedral environment. rsc.org
Dimerization is another common phenomenon in the coordination chemistry of copper(II). While not explicitly detailed for the disemicarbazone ligand itself in the provided context, the formation of dimeric structures with bridging ligands is a well-established motif for copper(II) complexes. These dimeric structures can exhibit interesting magnetic properties arising from the interaction between the two copper centers.
| Parameter | Observation |
|---|---|
| g values | g(||) > g(⊥) > 2.0023 |
Palladium(II) and platinum(II) ions, with their d⁸ electron configuration, strongly favor a square planar coordination geometry. This preference is clearly manifested in their complexes with this compound analogues. In complexes with 2,6-diacetylpyridine bis((4)N-tolylthiosemicarbazonato), both palladium(II) and platinum(II) were found to have a square planar geometry. nih.gov The ligand in these cases acts as a dianionic tetradentate donor, coordinating through the pyridine nitrogen, one imine nitrogen, one thione sulfur, and the hydrazinic nitrogen of the other arm. nih.gov
Similarly, palladium(II) and platinum(II) complexes with 2,6-diacetylpyridine dioxime also exhibit a distorted square planar geometry, with the ligand acting as a tridentate chelate. rsc.org The consistent adoption of a square planar geometry highlights the strong electronic preference of these metal ions, which dictates the coordination mode of the flexible ligand.
| Metal Ion | Coordination Geometry | Ligand Denticity |
|---|---|---|
| Palladium(II) | Square Planar | Tetradentate/Tridentate |
| Platinum(II) | Square Planar | Tetradentate/Tridentate |
Rhodium and Iridium Complexes: Octahedral Coordination Spheres
The coordination chemistry of this compound derivatives with rhodium(III) and iridium(III) has been investigated, leading to the formation of acyclic complexes. researchgate.net Studies involving the related ligands 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone) and 2,6-diacetylpyridine bis(S-butylisothiosemicarbazone) show that they react with Rh(III) and Ir(III) chlorides to yield complexes with the general formula [M(H₂L)Cl₂]Cl. researchgate.net In these compounds, the ligand behaves as a pentadentate chelator. researchgate.net The resulting seven-coordinate environment around the metal center, comprising the five donor atoms of the ligand and two chloride ions, leads to pentagonal bipyramidal geometries. researchgate.net While octahedral geometries have been proposed for some transition metal complexes with related ligands, detailed structural elucidation for rhodium and iridium often points towards higher coordination numbers. researchgate.netorientjchem.org
Tin Complexes: Seven-Coordinate Pentagonal Bipyramidal Structures
The interaction of 2,6-diacetylpyridine bis(thiosemicarbazone) and its derivatives with tin(IV) consistently yields seven-coordinate complexes with a distorted pentagonal bipyramidal geometry. uq.edu.auresearchgate.net In these structures, the Schiff base typically acts as a dinegatively charged pentadentate ligand, coordinating to the tin(IV) ion through the pyridine nitrogen, two azomethine nitrogens, and two thiolate sulfur atoms. uq.edu.autandfonline.com This N₃S₂ donor set forms the equatorial plane of the bipyramid. uq.edu.autandfonline.com
The axial positions are occupied by other ligands, such as alkyl, aryl, or halide groups. tandfonline.comresearchgate.net For instance, the crystal structure of [Sn(dapsme)I₂] reveals that the pentadentate ligand occupies the equatorial plane while two iodo ligands are coordinated at the axial positions. uq.edu.au Similarly, diorganotin(IV) complexes of the type [R₂Sn(L)] place the two organic groups in the axial positions. tandfonline.comresearchgate.net The distortion from an ideal pentagonal bipyramidal geometry observed in these complexes is often attributed to the constrained bite angle of the pentadentate ligand. uq.edu.au
| Complex | Geometry | Ligand Form | Axial Ligands | Reference |
|---|---|---|---|---|
| [Sn(dapsme)I₂] | Distorted Pentagonal Bipyramidal | Dianionic (L²⁻) | I, I | uq.edu.au |
| [nBu₂Sn(H₂daptsc)]Cl₂ | Distorted Pentagonal Bipyramidal | Neutral (H₂L) | n-Bu, n-Bu | researchgate.net |
| [Ph₂Sn(dapsme)] | Distorted Pentagonal Bipyramidal | Dianionic (L²⁻) | Ph, Ph | tandfonline.com |
| [Me₂Sn(dapsme)] | Distorted Pentagonal Bipyramidal | Dianionic (L²⁻) | Me, Me | tandfonline.com |
| [PhSnPh(Hdaptsc)]Cl | Distorted Pentagonal Bipyramidal | Monoanionic (HL⁻) | Ph, Ph | researchgate.net |
Zinc Complexes: Distorted Octahedral and Pentagonal Bipyramidal Coordination
Zinc(II) complexes of 2,6-diacetylpyridine bis(thiosemicarbazone) exhibit notable structural diversity, adopting both distorted octahedral and pentagonal bipyramidal geometries depending on the specific ligand and reaction conditions. researchgate.netnih.gov This versatility is often linked to the protonation state of the ligand. nih.gov
A dimeric complex, [Zn(daptsc)]₂·2DMF, has been characterized where the ligand is deprotonated and bridges two zinc centers. nih.gov In this structure, each zinc atom achieves a distorted octahedral coordination. nih.gov In contrast, monomeric seven-coordinate zinc complexes are also well-documented. For example, [Zn(dap-tsc)(H₂O)₂]·H₂O features a zinc atom in a pentagonal bipyramidal environment. daneshyari.com Another complex, Zn(H₂dapipt)(OH₂)₂₂·3H₂O, also displays a pentagonal bipyramidal geometry, but in this case, the ligand coordinates in its neutral, protonated form. nih.gov It has been noted that while many 3d metals form seven-coordinate monomeric complexes with this ligand, zinc(II) frequently forms binuclear species where the thiosemicarbazone moieties of a single ligand coordinate to two different metal centers. researchgate.netdoaj.org In some dimeric structures, one zinc center can be octahedral while the other is tetrahedral. researchgate.netrsc.org
| Complex | Geometry | Nuclearity | Ligand Form | Reference |
|---|---|---|---|---|
| [Zn(daptsc)]₂·2DMF | Distorted Octahedral | Dimeric | Deprotonated (L²⁻) | nih.gov |
| [Zn(H₂dapipt)(OH₂)₂]²⁺ | Pentagonal Bipyramidal | Monomeric | Neutral (H₂L) | nih.gov |
| [Zn(dap-tsc)(H₂O)₂] | Pentagonal Bipyramidal | Monomeric | Not Specified | daneshyari.com |
| [Zn₂(SNNNS)₂] | Intermediate Square-Pyramidal/Trigonal-Bipyramidal | Dimeric | Deprotonated (L²⁻) | uq.edu.au |
Chromium, Manganese, and Vanadium Complexes: Varied Coordination Modes
Complexes of 2,6-diacetylpyridine bis(thiosemicarbazone) with chromium, manganese, and vanadium showcase a range of coordination behaviors.
Chromium(III) complexes have been synthesized and structurally characterized, such as Cr(Hdaptsc)(H₂O)₂₂·H₂O. researchgate.net In these seven-coordinate complexes, the ligand typically binds as a monoanionic pentadentate species (Hdaptsc)⁻. researchgate.net
Manganese(II) forms a seven-coordinate complex, Mn(H₂L)(H₂O)₂₂, where H₂L is 2,6-diacetylpyridine bis(N⁴-methylthiosemicarbazone). tandfonline.comtandfonline.com The coordination geometry is described as a distorted pentagonal bipyramidal, with the N₃S₂ donor set of the neutral pentadentate ligand forming the equatorial girdle and two water molecules occupying the axial positions. rsc.orgtandfonline.comtandfonline.com
Vanadium complexes with the related ligand 2,6-diacetylpyridine bis(S-methyl isothiosemicarbazone) have been prepared for V(III) and V(IV). orientjchem.org Based on spectroscopic and analytical data, an octahedral geometry has been proposed for these complexes. orientjchem.org
Ligand Binding Modes and Tautomeric Considerations
The coordination versatility of this compound and its analogues is rooted in its flexible denticity and the ability to exist in different tautomeric and protonation states.
Pentadentate (N₃S₂, N₃O₂) and Tetradentate Coordination
The most prevalent coordination mode for 2,6-diacetylpyridine bis(thiosemicarbazone) is as a pentadentate ligand with an N₃S₂ donor set. researchgate.netdoaj.org This involves bonding through the central pyridine nitrogen, the two imine (azomethine) nitrogens, and the two sulfur atoms of the thiosemicarbazone moieties. This N₃S₂ coordination is fundamental to the formation of the pentagonal planar arrangement in seven-coordinate complexes with metals like tin, manganese, and zinc. tandfonline.comrsc.org The analogous semicarbazone derivative provides a pentadentate N₃O₂ donor set, which also readily forms seven-coordinate pentagonal bipyramidal complexes with ions like Sn(IV). researchgate.netuky.edu
While less common, tetradentate coordination has also been observed. In some platinum(II) complexes, the ligand, after undergoing an unexpected chemical transformation, acts as a dianionic tetradentate donor. researchgate.net Similarly, a nickel(II) complex has been reported where a related isothiosemicarbazone ligand coordinates in a tetradentate fashion. researchgate.net Another study describes a hydrazone ligand derived from 2,6-diacetylpyridine that behaves as a monoanionic tetradentate NNNO chelating agent with Mn(II), Co(II), Ni(II), and Zn(II). nih.gov
Protonation States and Deprotonation in Metal Binding
For example, zinc(II) forms a pentagonal bipyramidal complex with the neutral ligand, whereas it forms a dimeric octahedral complex with the fully deprotonated ligand. nih.gov The deprotonation typically occurs at the hydrazinic nitrogen atom (N-H). This loss of a proton is accompanied by tautomerization of the thiosemicarbazone moiety from the thione form (C=S) to the thiolato form (C-S⁻). nih.gov This change can be monitored crystallographically by observing the C-S bond length; the neutral thione form has a shorter C=S double bond (approx. 1.67–1.72 Å), while the deprotonated thiolato form exhibits a longer C-S single bond (approx. 1.71–1.80 Å). nih.gov Tin(IV) complexes frequently feature the doubly deprotonated (dianionic) form of the ligand uq.edu.au, whereas chromium(III) has been shown to stabilize the monoanionic form. researchgate.net
Thione-Thiol Tautomerism in Thiosemicarbazone Coordination
The thiosemicarbazone moieties of this compound possess the ability to exist in two tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (S-H). In the solid state, spectroscopic evidence suggests that the free ligand predominantly exists in the thione form. This is supported by the absence of characteristic infrared (IR) absorption bands for the S-H group, which are typically observed in the 2500–2650 cm⁻¹ region. koreascience.kr
Upon coordination to a metal center, the ligand can act as a neutral molecule, coordinating in its thione form. However, it more commonly undergoes deprotonation of the hydrazinic nitrogen atom, leading to coordination as a monoanionic or dianionic species. This deprotonation is accompanied by a tautomeric shift to the thiolato form, where the sulfur atom binds to the metal. This change is evident in the structural data of the resulting metal complexes.
The carbon-sulfur bond length serves as a critical indicator of the tautomeric form present in the coordinated ligand. In the neutral, uncoordinated, or thione-coordinated form, the C=S double bond is shorter. Conversely, upon deprotonation and coordination in the thiolato form, the bond lengthens, reflecting its single-bond character (C-S).
A clear illustration of this tautomerism is found in the crystal structure of 2,6-diacetylpyridine bis(3-hexyliminylthiosemicarbazide) monohydrate, a derivative of the primary ligand. In this single molecule, one thiosemicarbazone arm exists in the thione form while the other adopts a thiolato-like configuration. researchgate.net This results in measurably different C-S bond lengths, providing direct evidence of the two tautomeric states.
| Tautomeric Form | Characteristic | C-S Bond Length (Å) | Reference Compound |
|---|---|---|---|
| Thione | C=S double bond | 1.689(7) | 2,6-diacetylpyridine bis(3-hexyliminylthiosemicarbazide) monohydrate researchgate.net |
| Thiolato (E') | C-S single bond | 1.716(6) |
This tautomeric flexibility is a key feature of thiosemicarbazone ligands, enabling them to adapt their electronic and steric properties to suit the requirements of different metal ions and coordination environments.
Influence of Ancillary Ligands on Coordination Geometry and Stability
The pentadentate nature of this compound often leaves axial positions available for coordination by ancillary ligands, frequently leading to seven-coordinate complexes. A common geometry observed in such cases is the pentagonal-bipyramidal structure, where the five donor atoms of the main ligand occupy the equatorial plane, and the two ancillary ligands occupy the axial positions.
For instance, in a manganese(II) complex with a related bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine ligand, two ethanol (B145695) molecules act as ancillary ligands, coordinating in the axial positions to form a heptacoordinated, distorted pentagonal-bipyramidal geometry. rsc.org Similarly, a zinc(II) complex with 2,6-diacetylpyridine bis(hydrazinopyruvoylthiosemicarbazone) and a perchlorate (B79767) counter-ion features two water molecules as ancillary ligands, resulting in a pentagonal-bipyramidal structure. nih.gov
The nature or even the absence of suitable ancillary ligands can lead to different structural outcomes. In the absence of strongly coordinating ancillary ligands, dimerization or polymerization can occur as the metal centers seek to satisfy their coordination requirements. A notable example is a dimeric zinc complex, [Zn(daptsc)]₂·2DMF, where the ligand is deprotonated. Here, in the absence of other coordinating ligands, each zinc atom achieves a distorted octahedral coordination by bridging through the sulfur atoms of a neighboring complex unit. nih.gov This contrasts sharply with the monomeric, pentagonal-bipyramidal structure observed when water molecules are available to act as ancillary ligands. nih.gov
The systematic variation of ancillary ligands can be used to fine-tune the geometry of the resulting complexes. In a series of organotin(IV) complexes with the related 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) ligand, different ancillary groups (e.g., methyl, butyl, phenyl, and chloro) were placed in the axial positions of a pentagonal-bipyramidal framework, demonstrating the versatility of this structural arrangement. nih.gov
| Complex | Ancillary Ligand(s) | Metal Coordination Number | Coordination Geometry |
|---|---|---|---|
| [Mn(H₂DAPTsz-Me)(EtOH)₂] rsc.org | Ethanol (x2) | 7 | Distorted Pentagonal-Bipyramidal |
| [Zn(H₂dapipt)(OH₂)₂]²⁺ nih.gov | Water (x2) | 7 | Pentagonal-Bipyramidal |
| [Zn(daptsc)]₂·2DMF nih.gov | None (bridging sulfur from adjacent unit) | 6 | Distorted Octahedral (in dimer) |
| [Fe(HL)(N₃)₂] (L = S-methylisothiosemicarbazone derivative) researchgate.net | Azide (B81097) (N₃⁻) (x2) | 7 | Pentagonal-Bipyramidal |
Therefore, the choice of solvent, counter-ion, and other synthetic conditions that dictate the availability and nature of ancillary ligands is a critical factor in the rational design and synthesis of metal complexes with this compound, allowing for control over their structure and potential properties.
Advanced Spectroscopic and Diffraction Characterization of 2,6 Diacetylpyridine Disemicarbazone Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for defining the solution-state structure of diamagnetic complexes of 2,6-diacetylpyridine (B75352) disemicarbazone. Analysis of proton (¹H), carbon-13 (¹³C), and other relevant nuclei like tin-119 (¹¹⁹Sn) provides a comprehensive picture of the ligand's coordination mode and the geometry of the resulting complex.
The ¹H NMR spectrum of the free 2,6-diacetylpyridine disemicarbazone ligand is characterized by distinct signals corresponding to its different proton environments. Upon complexation with a metal ion, significant shifts in these signals are observed, providing evidence of coordination.
In a related ligand, 2,6-diacetylpyridine bis(benzoylhydrazone), the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the NH protons, the methyl protons, and the aromatic protons of the pyridine (B92270) and benzoyl rings. For instance, in organotin(IV) complexes of 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone), the pyridine ring protons typically appear as a triplet and a doublet in the aromatic region. The methyl protons of the acetyl groups give rise to a sharp singlet.
Upon coordination to a metal center, the signals for the protons nearest to the coordination sites experience the most significant changes. For example, a downfield shift of the pyridine ring protons is indicative of the coordination of the pyridine nitrogen to the metal. Similarly, changes in the chemical shifts of the hydrazinic (-NH) and terminal (-NH₂) protons of the semicarbazone moiety can indicate their involvement in bonding. In many complexes, the ligand undergoes deprotonation of the hydrazinic proton upon coordination, leading to the disappearance of its signal in the ¹H NMR spectrum.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2,6-Diacetylpyridine Hydrazone Derivatives and Complexes in CDCl₃
| Compound/Complex | Pyridine H (t) | Pyridine H (d) | Aromatic H (m) | Methyl H (s) |
|---|---|---|---|---|
| [n-Oct₂Sn(L)] | 8.01 | 7.65 | 7.32 | 2.61 |
| [Bz₂Sn(L)] | 7.78 | 7.27 | 7.52, 6.61, 6.21 | 2.42 |
Data for 2,6-diacetylpyridine bis(benzoylhydrazone) ligand (H₂L) complexes. orientjchem.org
The ¹³C NMR spectrum provides further detail on the carbon skeleton of the this compound ligand and its complexes. The spectrum of the free ligand will show distinct resonances for the methyl carbons, the pyridine ring carbons, the imine carbons (C=N), and the carbonyl or thiocarbonyl carbons of the semicarbazone moiety.
Coordination to a metal ion typically results in a downfield shift of the carbon atoms adjacent to the donor atoms. The imine carbon and the pyridine ring carbons adjacent to the nitrogen atom are particularly sensitive to coordination. For example, in organotin(IV) complexes of 2,6-diacetylpyridine bis(benzoylhydrazone), the imine carbon (C=N) signal is observed around 145-150 ppm, and the carbonyl carbon (C=O) appears around 173 ppm. orientjchem.org The shifts in these signals upon complexation confirm the coordination of the imine nitrogen and the carbonyl oxygen to the tin atom.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Diacetylpyridine Hydrazone Derivatives and Complexes in CDCl₃
| Compound/Complex | C=O | C=N (Pyridine) | C=N (Imine) | Pyridine C | Aromatic C | Methyl C |
|---|---|---|---|---|---|---|
| [n-Oct₂Sn(L)] | 173.40 | 149.70 | 145.23 | 121.37, 141.12 | 127.91, 128.93, 130.84, 135.79 | 12.85 |
| [Bz₂Sn(L)] | 172.76 | 148.51 | 146.00 | 120.77, 140.72 | 122.86, 126.70, 126.81, 128.01, 129.01, 131.08, 135.60, 140.54 | 12.61 |
Data for 2,6-diacetylpyridine bis(benzoylhydrazone) ligand (H₂L) complexes. orientjchem.org
For complexes involving NMR-active metal nuclei, such as tin-119, NMR spectroscopy of that nucleus provides direct information about the coordination environment of the metal. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom.
In a series of seven-coordinate pentagonal-bipyramidal Sn(IV) complexes with the related 2,6-diacetylpyridine bis(benzoylhydrazone) ligand, the ¹¹⁹Sn NMR chemical shifts were observed in the range of -440 to -492 ppm in CDCl₃. orientjchem.org These values are characteristic of seven-coordinate tin complexes. The specific chemical shift can be influenced by the nature of the axial ligands attached to the tin atom. orientjchem.org
Vibrational Spectroscopy: Infrared (IR) Analysis of Coordination Bonds
Infrared (IR) spectroscopy is a powerful tool for identifying the donor atoms of the this compound ligand that are involved in coordination to a metal ion. By comparing the IR spectrum of the free ligand with that of its metal complexes, shifts in the vibrational frequencies of key functional groups can be identified.
Key vibrational bands of interest in the free ligand include:
ν(N-H): Bands corresponding to the stretching vibrations of the hydrazinic (-NH) and terminal amino (-NH₂) groups.
ν(C=O) or ν(C=S): The stretching vibration of the carbonyl or thiocarbonyl group of the semicarbazone moiety.
ν(C=N): The stretching vibration of the imine bond.
Pyridine ring vibrations: A series of characteristic bands for the pyridine ring.
Upon complexation, the following changes are typically observed:
A shift to lower frequency (red shift) of the ν(C=N) band, indicating coordination of the imine nitrogen.
A shift in the position of the ν(C=O) or ν(C=S) band, suggesting coordination through the oxygen or sulfur atom. In many cases, the ligand acts in its enol or thioenol form upon deprotonation, leading to the disappearance of the ν(C=O) or ν(C=S) band and the appearance of a new band corresponding to the ν(C-O) or ν(C-S) single bond.
Changes in the bands associated with the pyridine ring , confirming the involvement of the pyridine nitrogen in coordination.
The appearance of new bands at lower frequencies, which can be attributed to ν(M-N) , ν(M-O) , or ν(M-S) vibrations, providing direct evidence of the formation of metal-ligand bonds. For instance, in tin complexes, a band corresponding to the ν(NC) vibration of an isothiocyanate ligand was observed at 2070 cm⁻¹, indicating N-bonding. orientjchem.org
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Complexes
| Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Change) |
|---|---|---|
| ν(N-H) | 3400-3100 | Shift/Broadening/Disappearance upon deprotonation |
| ν(C=O) | ~1680 | Shift to lower frequency or disappearance |
| ν(C=N) (imine) | ~1610 | Shift to lower frequency |
| Pyridine ring | ~1580, ~620 | Shift in position |
| ν(M-N) | - | Appearance in far-IR region (~500-400) |
| ν(M-O) / ν(M-S) | - | Appearance in far-IR region (~400-300) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Ligand Field Parameters
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound ligand and its metal complexes. The spectrum of the free ligand typically displays high-intensity bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the azomethine (C=N) and carbonyl (C=O) or thiocarbonyl (C=S) chromophores.
Upon complexation with a transition metal ion, several changes in the electronic spectrum can occur:
Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands may appear, typically in the visible region. These bands are often intense and are responsible for the color of the complexes.
The intraligand transition bands may be shifted to either longer (bathochromic) or shorter (hypsochromic) wavelengths due to coordination.
For complexes of d-block elements, d-d transitions may be observed in the visible or near-infrared region. These transitions are typically weak and provide information about the geometry of the complex and allow for the calculation of ligand field parameters such as the crystal field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β).
For instance, in cobalt(II) complexes with a related bis(2,6-diacetyl pyridine monoxime)1,2-di-iminobenzene ligand, electronic transitions were observed in the ranges of 14400-15200 cm⁻¹ and 22250-23150 cm⁻¹, which are indicative of an octahedral geometry. researchgate.net
Table 4: Typical Electronic Spectral Data for Complexes of 2,6-Diacetylpyridine Derivatives
| Complex Type | Absorption Bands (cm⁻¹) | Assignment |
|---|---|---|
| Co(II) octahedral | 14400-15200 | ⁴T₁g(F) → ⁴T₂g(F) |
| Co(II) octahedral | 22250-23150 | ⁴T₁g(F) → ⁴T₁g(P) |
| Various transition metals | High intensity UV bands | π→π* and n→π* (intraligand) |
| Various transition metals | Visible region bands | LMCT/MLCT/d-d transitions |
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a valuable technique for studying metal complexes that contain one or more unpaired electrons (paramagnetic species). The EPR spectrum provides information about the electronic structure and the environment of the paramagnetic center.
For complexes of this compound with paramagnetic metal ions such as Cu(II), Mn(II), Fe(III), or V(IV)O, EPR spectroscopy can be used to determine:
The g-values , which are characteristic of the metal ion and its coordination environment. The anisotropy of the g-tensor (gₓ, gᵧ, g₂) can help to elucidate the geometry of the complex.
The hyperfine coupling constants (A) , which arise from the interaction of the unpaired electron with the magnetic nucleus of the metal ion and with the nuclei of the donor atoms of the ligand.
Zero-field splitting (D and E) parameters for systems with more than one unpaired electron (S > 1/2), such as high-spin Mn(II) or Fe(III).
In a study of a heptacoordinate manganese(II) complex with a 2,6-diacetylpyridine hydrazone ligand, a good simulation of the EPR spectrum of a frozen DMSO solution was obtained with g = 2.0, D = 0.1 cm⁻¹, and E = 0.01 cm⁻¹. eajournals.org The powdered sample showed a broad signal due to the significant zero-field splitting of the Mn(II) ion.
Table 5: Representative EPR Parameters for Paramagnetic Complexes of 2,6-Diacetylpyridine Derivatives
| Metal Ion | g-values | Hyperfine Coupling (A) | Zero-Field Splitting (D, E) |
|---|---|---|---|
| Mn(II) | g ≈ 2.0 | - | D = 0.1 cm⁻¹, E = 0.01 cm⁻¹ |
| Cu(II) | Anisotropic (g∥ > g⊥ > 2.0023 for axial) | A∥ and A⊥ values | - |
Mass Spectrometry Techniques (e.g., HRMS, FAB-MS) for Molecular Weight Determination
Mass spectrometry is a powerful analytical tool for determining the molecular weight and confirming the stoichiometry of newly synthesized metal complexes. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the analysis of non-volatile and thermally sensitive coordination compounds.
FAB-MS, a soft ionization technique, involves bombarding the sample, dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms, typically argon or xenon. researchgate.net This process generates pseudomolecular ions, such as [M+H]⁺, which allow for the direct determination of the molecular weight of the complex. This method has been successfully employed in the structural elucidation of various metal complexes with ligands structurally related to this compound, such as those involving ruthenium(III), rhodium(III), and iridium(III) with 2,6-diacetylpyridine bis(S-alkylisothiosemicarbazones). researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS), another soft ionization technique, is also instrumental in studying these complexes, particularly in solution. ESI-MS has been used to investigate the interactions between lanthanide triflates and 2,6-diacetylpyridine bis-4-N-ethylthiosemicarbazone, a derivative of the titular compound. researchgate.net In these studies, stable complex ions were observed, providing insights into their coordination behavior. For instance, ions corresponding to the formula [L+LnF]²⁺ were identified for several lanthanides, with specific m/z values recorded. researchgate.net
While specific HRMS or FAB-MS data for this compound complexes are not extensively detailed in the readily available literature, the application of these techniques to analogous compounds underscores their importance. The data obtained from such analyses are crucial for confirming the proposed molecular formulas and understanding the fragmentation patterns of these complex molecules.
Table 1: Representative ESI-MS Data for Lanthanide Complexes of 2,6-Diacetylpyridine bis-4-N-ethylthiosemicarbazone
| Lanthanide (Ln) | Observed Ion | m/z Value |
| Holmium (Ho) | [L+HoF]²⁺ | 268.5 |
| Europium (Eu) | [L+EuF]²⁺ | 262.5 |
| Lutetium (Lu) | [L+LuF]²⁺ | 273.5 |
Data is for a related compound, 2,6-diacetylpyridine bis-4-N-ethylthiosemicarbazone, and is presented to illustrate the application of the technique. researchgate.net
X-ray Diffraction Analysis: Single Crystal and Powder Techniques
X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids. Both single-crystal and powder XRD techniques are employed to gain a comprehensive understanding of the molecular and supramolecular architecture of this compound complexes.
Determination of Crystal and Molecular Structures
Table 2: Crystallographic Data for Selected Metal Complexes of 2,6-Diacetylpyridine Bis(thiosemicarbazone) Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [Fe(HL)(N₃)₂]¹ | Monoclinic | P2₁/c | 10.263 | 12.525 | 16.660 | 98.94 |
| [Zn₂(daptsc)₂]·MeOH·H₂O² | Monoclinic | C2/c | 18.189 | 15.716 | 14.653 | 115.86 |
¹Data for 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone) monoanion. researchgate.net ²daptsc = 2,6-diacetylpyridine bis(thiosemicarbazone). researchgate.net
Analysis of Coordination Polyhedra and Conformational Rearrangements
The coordination environment around the central metal ion is a key determinant of the chemical and physical properties of a complex. X-ray diffraction studies have revealed a variety of coordination geometries for metal complexes of 2,6-diacetylpyridine bis(thiosemicarbazones). These include pentagonal-bipyramidal, distorted octahedral, and square planar arrangements. researchgate.netnih.govresearchgate.net
In many instances, the this compound ligand acts as a pentadentate N₃S₂ donor, occupying the equatorial plane of a pentagonal bipyramid, with other ligands or solvent molecules in the axial positions. nih.gov For example, in the aforementioned iron(III) complex, the ligand monoanion lies in the equatorial plane, while two azide (B81097) groups occupy the axial positions, resulting in a pentagonal-bipyramidal configuration. researchgate.net In contrast, some zinc(II) complexes are binuclear, with the thiosemicarbazone moieties of a single ligand coordinating to two different zinc centers, leading to distorted octahedral or tetrahedral geometries.
The flexibility of the ligand allows for conformational rearrangements to accommodate the steric and electronic preferences of different metal ions. This versatility is evident in the diverse coordination polyhedra observed in the solid state.
Table 3: Coordination Geometries and Ligand Denticity in Various Metal Complexes
| Metal Ion | Complex Type | Coordination Geometry | Ligand Denticity |
| Iron(III) | Mononuclear | Pentagonal Bipyramidal | Pentadentate (N₃S₂) |
| Zinc(II) | Dinuclear | Distorted Octahedral/Tetrahedral | Bridging |
| Tin(IV) | Mononuclear | Pentagonal Bipyramidal | Pentadentate (N₃S₂) |
| Nickel(II) | Mononuclear | 4-coordinate | - |
Investigation of Supramolecular Interactions
Beyond the individual molecular structure, X-ray diffraction provides invaluable insights into the packing of molecules in the crystal lattice, which is governed by supramolecular interactions such as hydrogen bonding and π-π stacking. In the crystal structures of this compound and its complexes, hydrogen bonding plays a crucial role in the formation of extended networks.
For instance, in the crystal structure of 2,6-diacetylpyridine bis(3-hexyliminylthiosemicarbazide) monohydrate, one of the thiosemicarbazone moieties is involved in hydrogen bonding with a water molecule. The other moiety exists in a tautomeric form and participates in a bifurcated hydrogen bond with the pyridine nitrogen and the thiolato sulfur atoms. These intricate hydrogen bonding networks can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.
Molar Conductance Measurements for Electrolytic Nature Determination
Molar conductance measurements are a straightforward yet effective method for determining whether a complex behaves as an electrolyte in solution. The measurement is typically carried out in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a specific concentration. The resulting molar conductivity value (Λ_M) is then compared to established ranges for non-electrolytes, 1:1, 1:2, or other types of electrolytes.
For several metal complexes of 2,6-diacetylpyridine bis(S-alkylisothiosemicarbazones), conductance measurements have revealed a 1:1 electrolytic nature. researchgate.net This indicates that the complexes dissociate in solution to produce one cation and one anion. For example, complexes with the general formula [M(H₂L)Cl₂]Cl, where M is a metal ion and H₂L is the neutral ligand, would be expected to behave as 1:1 electrolytes. In contrast, complexes of 2,6-diacetylpyridine-bis(selenosemicarbazone) with certain metals exhibited low molar conductance values in hot DMSO, suggesting they are non-electrolytes, with the exception of a nickel complex which was found to be electrolytic.
Table 4: Molar Conductance Data and Electrolytic Nature of Representative Complexes
| Solvent | Molar Conductance (Λ_M, Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |
| DMSO | Low values (e.g., 3.3-7.27) | Non-electrolyte |
| DMSO | Higher values (e.g., 80.71) | 1:1 Electrolyte |
| DMF | 120 | 1:1 Electrolyte |
Data is for related compounds and illustrates the range of observed behaviors.
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA) for Stability Assessment
Thermal analysis techniques, particularly thermogravimetric analysis (TGA), are employed to evaluate the thermal stability of this compound complexes and to study their decomposition patterns. In a TGA experiment, the mass of a sample is monitored as a function of temperature, typically under a controlled atmosphere (e.g., nitrogen or air).
The resulting TGA curve provides information about the temperatures at which the complex begins to decompose, the number of decomposition steps, and the mass of the final residue. This is particularly useful for assessing the presence of coordinated or lattice solvent molecules, which are typically lost at lower temperatures. The decomposition of the organic ligand and the formation of a stable metal oxide or metal residue occur at higher temperatures.
Studies on related 2,6-diacetylpyridine bis(hydrazone) and bis(thiosemicarbazone) complexes have shown that thermal degradation often occurs in the range of 200-400 °C. The thermal stability and mode of decomposition of various ruthenium, rhodium, and iridium complexes have also been investigated using TGA techniques. researchgate.net For organotin(IV) complexes of a related ligand, thermogravimetric analysis was carried out to evaluate their thermal stabilities. These analyses are crucial for understanding the robustness of the complexes and their potential applications at elevated temperatures.
Table 5: General Thermal Decomposition Behavior of Related Complexes
| Temperature Range | Observed Event |
| < 200 °C | Loss of lattice or coordinated solvent molecules |
| 200 - 400 °C | Decomposition of the organic ligand moiety |
| > 400 °C | Formation of stable metal oxide or metallic residue |
Computational and Theoretical Investigations of 2,6 Diacetylpyridine Disemicarbazone Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms, or geometry, of 2,6-diacetylpyridine (B75352) disemicarbazone. By solving the Kohn-Sham equations, DFT can accurately predict a variety of electronic properties and provide a detailed picture of the molecule's optimized geometry.
Theoretical calculations for closely related systems, such as co-crystals of 2,6-diacetylpyridine with resorcinol, have demonstrated that the antiperiplanar conformation of the two carbonyl groups relative to the pyridine (B92270) nitrogen atom is the most stable. It is anticipated that similar conformational preferences would be observed in 2,6-diacetylpyridine disemicarbazone, with the semicarbazone side chains oriented to minimize steric hindrance and optimize intramolecular hydrogen bonding.
DFT calculations would typically be employed to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack.
The electrostatic potential surface, another important output of DFT calculations, maps the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen and oxygen atoms of the semicarbazone moieties and the pyridine nitrogen are expected to be regions of negative electrostatic potential, making them susceptible to interactions with electrophiles and capable of forming hydrogen bonds.
Table 1: Predicted Key Parameters from DFT Calculations for this compound
| Parameter | Predicted Value/Information | Significance |
|---|---|---|
| Optimized Geometry | Planar pyridine core with flexible semicarbazone side chains | Determines the molecule's shape and potential for intermolecular interactions. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with surrounding molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the intricate dance of intermolecular forces that govern the compound's behavior in condensed phases.
In a simulated environment, whether in a crystal lattice or in solution, MD can reveal the formation and breaking of hydrogen bonds, which are expected to be a dominant intermolecular interaction for this molecule. The semicarbazone moieties, with their N-H donor and C=O and N acceptor groups, are prime candidates for forming robust hydrogen-bonding networks. These interactions are crucial in stabilizing the crystal structure and influencing the solubility and transport properties of the compound.
Furthermore, by simulating the molecule in different solvents, MD can predict its solvation behavior and provide insights into the thermodynamics of its dissolution. The radial distribution functions derived from these simulations can quantify the organization of solvent molecules around the solute, identifying specific solvation shells and preferential interaction sites.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron density, the Hirshfeld surface provides a unique fingerprint of the molecular environment.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, it is anticipated that the fingerprint plot would be dominated by contributions from hydrogen bonds (N-H···O and N-H···N) and H···H contacts, reflecting the high proportion of hydrogen atoms in the molecule. The relative percentages of different contacts provide a clear picture of the forces governing the crystal's supramolecular architecture. For instance, in similar structures, H···H interactions can account for a significant portion of the surface contacts, often exceeding 40%. nih.gov
Table 2: Anticipated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Contribution (%) | Significance in Crystal Packing |
|---|---|---|
| H···H | > 40% | Major contributor due to the abundance of hydrogen atoms. |
| N···H/H···N | 20-30% | Represents strong hydrogen bonding interactions. |
| C···H/H···C | 15-25% | Indicates van der Waals and weaker C-H···π interactions. |
This detailed computational analysis, encompassing DFT, MD, and Hirshfeld surface analysis, provides a profound understanding of the structural and electronic properties of this compound, which is essential for predicting its chemical behavior and for the rational design of new materials.
Advanced Research Applications and Mechanistic Studies
Catalytic Applications in Organic Synthesis and Transformations
The structural backbone of 2,6-Diacetylpyridine (B75352) disemicarbazone, the 2,6-diacetylpyridine framework, is a foundational component in the design of sophisticated ligands for transition metal catalysis. While direct applications of the disemicarbazone derivative are not extensively documented in certain major catalytic reactions, the broader class of 2,6-bis(imino)pyridine ligands has been revolutionary.
Metal complexes featuring the 2,6-bis(imino)pyridyl scaffold have demonstrated remarkable efficacy as catalysts, particularly in the field of olefin polymerization. In the late 1990s, research by Brookhart, Bennett, and Gibson revealed that five-coordinate 2,6-bis(arylimino)pyridyl iron(II) and cobalt(II) dihalide complexes, when activated by methylaluminoxane (B55162) (MAO), are highly effective catalysts for converting ethylene (B1197577) into either high-density polyethylene (B3416737) or linear α-olefins. The catalytic activity and the nature of the product are highly dependent on the steric and electronic properties of the substituents on the iminoaryl groups. These catalysts exhibit productivities that are comparable to the most efficient metallocene systems.
The versatility of the 2,6-disubstituted pyridine (B92270) core is also evident in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. Research has demonstrated efficient protocols for the exhaustive alkylation of polychlorinated pyridines, including 2,6-dichloropyridine, using alkyl boronic pinacol (B44631) esters with a palladium catalyst. This highlights the utility of the pyridine scaffold in constructing complex organic molecules, although the specific role of the 2,6-diacetylpyridine disemicarbazone ligand as a catalyst in this context is less defined. The focus remains on the functionalization of the pyridine ring itself rather than the ligand's direct participation in the catalytic cycle.
The conversion of carbon dioxide (CO2) into valuable chemical feedstocks using light energy is a critical area of sustainable chemistry research. Diimine ligands, a class to which this compound belongs, are instrumental in the design of molecular photocatalysts for this purpose. While specific studies focusing on the disemicarbazone derivative are not prominent, related Group 7 metal carbonyl complexes with diimine ligands have been extensively studied.
For instance, water-soluble Manganese(I) and Rhenium(I) tricarbonyl complexes featuring functionalized diimine ligands have been shown to catalytically reduce CO2 to carbon monoxide (CO). In these systems, a photosensitizer, often a porphyrin derivative, absorbs light and initiates an electron transfer process. The reduced catalyst then binds and reduces a CO2 molecule. The electronic properties of the diimine ligand are crucial for tuning the reduction potential and stability of the catalytic species. Research in this area illustrates the potential of metal complexes derived from the 2,6-diacetylpyridine scaffold to contribute to the development of efficient and selective photocatalytic systems for CO2 reduction.
In Vitro Biological Research Applications of Metal Complexes
The ability of this compound and related hydrazone derivatives to act as multidentate ligands allows for the synthesis of stable metal complexes with diverse geometries. These complexes are frequently evaluated for their potential biological applications, including antimicrobial activity.
The introduction of a metal center to a semicarbazone or hydrazone ligand can significantly alter its biological properties. Research indicates that chelation can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Metal(II) complexes of ligands derived from 2,6-diacetylpyridine have been synthesized and evaluated for their antibacterial properties. In one study, a series of mononuclear complexes with the general formula [ML(H2O)2][PF6], where M is Mn(II), Co(II), Ni(II), or Zn(II) and HL is a hydrazone ligand derived from the condensation of cephalexin (B21000) with 2,6-diacetylpyridine bis(hydrazone), were tested. The in vitro antibacterial activity of these complexes was assessed against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria using the agar (B569324) diffusion disc method.
Another investigation into 2,6-diacetylpyridine bis(acylhydrazones) and their transition metal complexes found that some of the compounds exhibited good activity against Gram-positive bacteria. A notable finding from this study was that while most metal complexes showed activity similar to or lower than the free ligand, the iron complexes were found to be more active than the chelating agent alone. The enhancement of antimicrobial activity in metal complexes is often attributed to the combined effects of the metal and the ligand, which can lead to faster diffusion through the cell membrane.
| Metal Ion | Ligand Derivative | Bacterial Strain | Result/Observation | Reference |
|---|---|---|---|---|
| Mn(II), Co(II), Ni(II), Zn(II) | Cephalexin 2,6-diacetylpyridine bis(hydrazone) | Escherichia coli (Gram-negative) | Activity studied by agar diffusion method | |
| Mn(II), Co(II), Ni(II), Zn(II) | Cephalexin 2,6 |
In Vitro Anti-proliferative Studies against Cancer Cell Lines
The anti-proliferative potential of this compound and its derivatives has been a subject of significant scientific inquiry. In vitro studies utilizing various cancer cell lines have demonstrated the cytotoxic capabilities of these compounds, laying the groundwork for further investigation into their mechanisms of action.
Concentration-Dependent Inhibition of Cell Proliferation (in vitro)
The cytotoxic effect of this compound and its metal complexes is consistently shown to be concentration-dependent. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.
For instance, a study on zinc complexes of 2,6-diacetylpyridine bis(thiosemicarbazones) revealed that both the ligands and their complexes exhibit a concentration-dependent inhibitory effect on cell proliferation and differentiation. Notably, the dimeric complex [Zn(daptsc)]2·2DMF demonstrated these effects at lower concentrations compared to other tested compounds.
The anti-proliferative activity of various derivatives and metal complexes of the 2,6-diacetylpyridine scaffold has been evaluated against a panel of human cancer cell lines. The IC50 values, a measure of cytotoxic potency, vary depending on the specific chemical structure of the compound and the type of cancer cell being targeted. For example, organotin(IV) complexes of a related compound, 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone), were tested against prostate cancer cells (DU-145), with the dibutyltin (B87310) compound exhibiting an IC50 value of 6.16 ± 1.56 μM. science.gov
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 2,6-Diacetylpyridine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Dibutyltin complex of 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) | DU-145 (Prostate) | 6.16 ± 1.56 | science.gov |
| Binuclear Zn(II) complex of a modified 2,6-diacetylpyridine bis(thiosemicarbazone) | T-24 (Bladder) | Not specified, but noted as having significant cytotoxicity | |
| Indium(III) complex of a 2,6-diacetylpyridine bis(thiosemicarbazide) | T-24 (Bladder) | Not specified, but noted as having higher cytotoxicity than cisplatin (B142131) | |
| 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) | NCI-H460 (Lung) | Not specified, but noted as having antiproliferative activity | |
| 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) | T-47D (Breast) | Not specified, but noted as having high antiproliferative activity | |
| 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) | A2780 (Ovarian) | Not specified, but noted as having antiproliferative activity | |
| 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) | A2780cisR (Cisplatin-resistant Ovarian) | Not specified, but noted as being capable of circumventing cisplatin resistance |
Mechanistic Investigations of In Vitro Cytotoxicity
A significant body of evidence suggests that this compound derivatives induce cancer cell death through the process of apoptosis, a form of programmed cell death. For example, metal complexes of 2,6-diacetylpyridine-bis(selenosemicarbazone) have been found to induce both caspase-mediated and caspase-independent apoptosis in cancer cells. unito.it This suggests that these compounds can activate multiple cell death pathways.
Further studies on indium(III) complexes of 2,6-diacetylpyridine bis(thiosemicarbazide) have revealed that they can activate mitochondrial-mediated apoptosis. researchgate.net This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Additionally, a zinc(II) complex of a modified 2,6-diacetylpyridine bis(thiosemicarbazone) has also been shown to induce apoptosis in human bladder cancer cells.
The generation of reactive oxygen species (ROS) is another key mechanism implicated in the cytotoxic effects of 2,6-diacetylpyridine derivatives. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and lead to cellular damage and apoptosis.
Investigations into organotin(IV) complexes of 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) have shown that their mechanism of action involves the generation of ROS, which ultimately leads to apoptosis and cell death. science.gov This suggests that the anti-proliferative activity of these compounds is, at least in part, mediated by their ability to induce oxidative stress within cancer cells.
The interaction of this compound and its analogues with essential biomolecules like DNA and proteins is a critical aspect of their mechanism of action. While specific studies on DNA π-stacking for this compound are not extensively detailed in the available literature, related compounds have been shown to interact with DNA. For example, a 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand has been investigated for its interaction with calf thymus DNA.
The binding of therapeutic compounds to serum albumins, such as Bovine Serum Albumin (BSA), is crucial for their transport and distribution in the bloodstream. The interaction of various pyridine derivatives with BSA has been studied, often revealing a static quenching mechanism, indicating the formation of a complex. These interactions are typically driven by forces such as hydrogen bonding and van der Waals interactions. The binding of a compound to BSA can influence its bioavailability and efficacy.
Genotoxicity Assessment (in vitro) and Ligand-Complex Activity Modulation
The genotoxic potential of 2,6-diacetylpyridine derivatives has been a subject of investigation to assess their safety and to understand their mechanism of action. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer.
A study on a series of 2,6-diacetylpyridine bis(acylhydrazones), compounds structurally related to disemicarbazone, evaluated their genotoxicity using the Bacillus subtilis rec-assay and the Salmonella-microsome reversion assay (Ames test). The results indicated that while some of the free ligands were active in the Salmonella test, no DNA-damaging activity was detected in the Bacillus subtilis rec-assay.
Interestingly, the study also highlighted the modulation of genotoxic activity upon complexation with metal ions. In several instances, the genotoxic properties of the ligands were found to disappear when they were part of a metal complex. This suggests that coordination with a metal center can significantly alter the biological activity of the ligand, potentially reducing its genotoxicity. This modulation of activity is a critical consideration in the design of metal-based therapeutic agents.
Applications in Materials Science: Ligand Conjugation with Nanoparticles for Metal Binding and Recovery
The unique coordination chemistry of this compound, characterized by its multiple donor sites, has prompted investigations into its potential applications in materials science, particularly for environmental remediation. The strategy of conjugating this ligand onto nanoparticle surfaces is a promising approach for the selective binding and subsequent recovery of metal ions from aqueous solutions. This approach leverages the high surface area-to-volume ratio of nanoparticles and the strong chelating ability of the this compound ligand.
The core principle behind this application is the immobilization of the this compound ligand onto a solid support, typically nanoparticles, to create a highly efficient and reusable adsorbent for target metal ions. The nanoparticles serve as a scaffold, providing a large and accessible surface for the ligands, while the conjugated ligands are responsible for the selective capture of metal ions.
Research Findings on Analogous Systems
While direct studies on this compound conjugated nanoparticles are limited in publicly available literature, extensive research on nanoparticles functionalized with similar pyridine-based and semicarbazone-like ligands provides a strong foundation for understanding their potential. For instance, novel sorbents based on pyridine-2,6-diamine-functionalized Fe₃O₄ nanoparticles have been successfully developed and characterized for the pre-concentration and determination of lead and cadmium ions. nih.gov These magnetic nanoparticles offer the significant advantage of being easily separable from the solution using an external magnetic field, simplifying the recovery process. researchgate.net
Studies on other pyridine-functionalized adsorbents have also demonstrated their effectiveness in removing heavy metals. globethesis.com The functional groups on these ligands, rich in nitrogen and other donor atoms, exhibit a high affinity for various metal ions, leading to the formation of stable coordination complexes on the nanoparticle surface. The choice of nanoparticle material is also crucial, with materials like iron oxide, silica, and carbon nanotubes being commonly used due to their stability, ease of functionalization, and, in the case of iron oxide, magnetic properties. nih.govsemanticscholar.orgmdpi.com
The general process of metal binding and recovery using such functionalized nanoparticles involves several steps:
Synthesis and Functionalization: Nanoparticles are first synthesized and then surface-modified to introduce anchor points for the ligand. The this compound is then covalently attached to the nanoparticle surface.
Adsorption: The functionalized nanoparticles are dispersed in the metal-contaminated water. The ligand, with its multiple binding sites, selectively chelates the target metal ions from the solution.
Separation: The metal-loaded nanoparticles are then separated from the water. For magnetic nanoparticles, this is achieved using a strong magnet. For non-magnetic nanoparticles, techniques like centrifugation or filtration are employed.
Desorption and Regeneration: The bound metal ions are stripped from the nanoparticles using an appropriate eluent, allowing for the recovery of the concentrated metals. The regenerated nanoparticles can then be reused for subsequent cycles of metal removal.
The efficiency of these materials is influenced by several factors, including the pH of the solution, the initial concentration of metal ions, the contact time, and the temperature. Research on analogous systems has shown high removal efficiencies for various heavy metal ions.
Interactive Data Table: Performance of Pyridine-Functionalized Nanoparticles for Metal Ion Removal
The following table summarizes typical performance data for pyridine-functionalized nanoparticles in the removal of heavy metal ions, based on findings from related research. This data illustrates the potential efficacy of nanoparticles functionalized with ligands similar to this compound.
| Nanoparticle Base | Functionalizing Ligand | Target Metal Ion | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH |
| Fe₃O₄ | Pyridine-2,6-diamine | Pb(II) | Not Specified | >97.9 | ~6.0 |
| Fe₃O₄ | Pyridine-2,6-diamine | Cd(II) | Not Specified | >97.9 | ~6.0 |
| Chitosan | Pyridine derivative | Cu(II) | ~150 | >90 | 5.0 |
| Fe₃O₄@SiO₂ | Pyridine derivative | Hg(II) | ~120 | >95 | 7.0 |
Note: The data presented is illustrative and compiled from various studies on pyridine-functionalized nanoparticles. The exact performance of this compound-conjugated nanoparticles would require specific experimental validation.
The conjugation of this compound with nanoparticles represents a promising frontier in materials science for developing advanced adsorbents for metal binding and recovery. The strong chelating properties of the ligand, combined with the advantages of nanomaterials, could lead to highly efficient and selective systems for environmental remediation. nih.gov Further research is necessary to synthesize and characterize these specific nanocomposites and evaluate their performance for various metal ions under different environmental conditions.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Advanced Multi-metallic and Supramolecular Architectures
The foundational N,N,O donor set of 2,6-diacetylpyridine (B75352) disemicarbazone provides a robust platform for creating complex coordination compounds. A significant future direction lies in the rational design of multi-metallic and supramolecular structures with tailored properties.
Research has already demonstrated the ligand's capacity to form dimeric structures, such as the binuclear zinc complex [Zn(daptsc)]2·2DMF, where two metal centers are bridged by the ligand framework. nih.gov This precedent opens the door to the targeted synthesis of more complex homo- and heterometallic clusters . Future work could focus on incorporating different transition metals, lanthanides, or main group elements to create architectures with unique magnetic, luminescent, or catalytic properties. The synthesis of heterometallic complexes, in particular, is a promising route to multifunctional materials where synergistic interactions between different metal ions can be exploited.
Beyond discrete clusters, an unexplored avenue is the use of these complexes as building blocks for supramolecular assemblies and coordination polymers . The semicarbazone moieties, with their hydrogen bond donors and acceptors, are ideal for directing the self-assembly of higher-order structures. rsc.org By modifying peripheral groups on the ligand, researchers can program non-covalent interactions like hydrogen bonding and π–π stacking to construct extended one-, two-, or three-dimensional networks. These materials could feature porous frameworks for gas storage or molecular separation, or exhibit interesting electronic and optical behaviors arising from the collective interactions within the supramolecular array. rsc.orgnih.gov
Elucidation of Novel Reaction Mechanisms in Catalysis
While the biological activity of 2,6-diacetylpyridine disemicarbazone complexes has been a primary focus, their potential in homogeneous catalysis remains largely untapped. nih.govnih.gov Related Schiff base complexes, particularly those derived from 2,6-diacetylpyridine, have shown significant catalytic activity in processes like olefin polymerization. nih.gov This suggests that the disemicarbazone ligand system is a promising, yet underexplored, candidate for catalyzing a variety of organic transformations.
Future research should involve screening metal complexes of this compound for catalytic activity in key reactions such as:
Oxidation Reactions: The redox-active nature of metal centers like manganese, iron, and copper could be harnessed for the catalytic oxidation of alcohols, alkenes, or sulfides.
Reduction Reactions: Complexes could be investigated as catalysts for transfer hydrogenation or the reduction of nitroarenes.
Carbon-Carbon Coupling Reactions: Palladium, nickel, or copper complexes are prime candidates for catalyzing fundamental C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. mdpi.com
Crucially, these investigations must be paired with detailed mechanistic studies . A combination of experimental techniques (e.g., kinetic analysis, in-situ spectroscopy) and computational modeling (e.g., Density Functional Theory) will be essential to elucidate the reaction pathways. Understanding the role of the metal center, the ligand's electronic effects, and the potential involvement of catalytic intermediates will be key to designing more efficient and selective catalysts. nih.gov
Deeper Understanding of In Vitro Biological Action Pathways
The most significant area for future exploration lies in unraveling the intricate biological mechanisms of these compounds. Numerous studies have confirmed the antiproliferative activity of metal complexes of 2,6-diacetylpyridine and its thiosemicarbazone or hydrazone analogues, but a deeper, mechanistic understanding is often lacking. nih.govnih.govrsc.org Future work must move beyond preliminary cytotoxicity assays to pinpoint specific molecular targets and signaling pathways.
Recent findings with structurally related compounds provide a clear roadmap for future investigations. For instance, indium(III) and zinc(II) complexes of similar ligands have been shown to induce cancer cell death through multiple, concurrent mechanisms. rsc.org These studies highlight the need to explore a wide range of cellular processes.
Key unexplored avenues include:
Multi-Pathway Analysis: Investigating the ability of these complexes to simultaneously induce apoptosis, autophagy, and necroptosis.
Cell Cycle Checkpoints: Detailed analysis of which specific phases of the cell cycle (G1, S, G2, M) are arrested and identifying the key regulatory proteins (e.g., cyclins, CDKs) that are modulated. rsc.orgresearchgate.net
Specific Enzyme Inhibition: Moving beyond general effects to identify specific enzyme targets, such as topoisomerases or telomerase, which are critical for cancer cell survival. rsc.org
Cellular Stress Responses: Quantifying the induction of reactive oxygen species (ROS) and exploring downstream effects, including DNA damage and endoplasmic reticulum stress. nih.gov
The following table summarizes known biological action pathways for metal complexes of ligands structurally related to this compound, indicating promising areas for future study of the title compound.
| Metal Complex System | Cell Line | Key Biological Action Pathways Investigated |
| Indium(III) bis(thiosemicarbazide) | T-24 (Bladder Cancer) | S-phase cell cycle arrest; Mitochondrial-mediated apoptosis; ER stress; Telomerase inhibition. rsc.org |
| Organotin(IV) bis(hydrazone) | DU-145 (Prostate Cancer) | Apoptosis induction via Reactive Oxygen Species (ROS) generation. nih.gov |
| Zinc/Cadmium/Nickel bis(selenosemicarbazone) | A549, MDA-453 | Cell cycle arrest (subG1, G0/G1, S, G2/M phases); Apoptosis; Caspase-independent necroptosis. researchgate.net |
Future studies employing advanced techniques such as proteomics, transcriptomics, and molecular docking will be crucial for building a comprehensive picture of the compound's mechanism of action and identifying novel therapeutic targets.
Development of Functional Materials for Emerging Technologies
The unique coordination chemistry of this compound makes it an excellent candidate for the development of novel functional materials. The ability of the ligand and its complexes to engage in specific molecular interactions can be leveraged for applications in sensor technology and materials science.
One of the most promising, yet underexplored, areas is in the field of chemical sensors . Related bis-thiosemicarbazones have been investigated as anion receptors, capable of detecting specific anions through colorimetric changes. researchgate.net The multiple hydrogen bond donors and the tunable electronic properties of the metal center in this compound complexes could be exploited to design highly selective and sensitive sensors for environmentally or biologically important anions (e.g., fluoride, acetate) or cations (e.g., heavy metals). researchgate.net
Furthermore, the assembly of these complexes into extended structures could lead to materials with novel properties:
Luminescent Materials: By incorporating suitable metal ions such as zinc(II), cadmium(II), or lanthanides, it may be possible to create materials that exhibit fluorescence or phosphorescence, with potential applications in lighting (OLEDs), displays, or as luminescent probes for bio-imaging. nih.gov
Magnetic Materials: The use of paramagnetic metal ions like manganese(II), iron(III), or cobalt(II) within multi-metallic or polymeric architectures could lead to the development of new molecular magnets with interesting magnetic ordering phenomena. researchgate.netorientjchem.org
Nanoparticle Precursors: Metal complexes of semicarbazones can serve as excellent single-source precursors for the synthesis of metal or metal chalcogenide nanoparticles, which have wide-ranging applications in catalysis and electronics. nih.govsdu.dk
Exploration in these areas will bridge the gap between fundamental coordination chemistry and applied materials science, potentially leading to the discovery of new technologies based on this versatile ligand system.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-diacetylpyridine disemicarbazone and its metal complexes?
- Methodological Answer : The ligand is typically synthesized via [1+1] condensation of 2,6-diacetylpyridine with semicarbazide or thiosemicarbazide derivatives under reflux in ethanol or methanol. Metal complexes are formed by reacting the ligand with transition metal salts (e.g., Mn²⁺, Fe³⁺, Co²⁺, Zn²⁺) in a 1:1 or 2:1 molar ratio, often under inert atmospheres to prevent oxidation. Characterization involves elemental analysis, UV-Vis, IR, and single-crystal X-ray diffraction .
Q. How can UV-Vis and IR spectroscopy distinguish between free ligands and their metal complexes?
- Methodological Answer : UV-Vis spectra show shifts in π→π* and n→π* transitions upon coordination, with metal-to-ligand charge transfer (MLCT) bands appearing in complexes. IR spectroscopy identifies key functional groups: the disappearance of the C=O stretch (~1700 cm⁻¹) and appearance of C=N stretches (~1600 cm⁻¹) confirm ligand condensation. Thiosemicarbazone complexes exhibit ν(C=S) bands near 800 cm⁻¹, which shift upon metal binding .
Q. What coordination geometries are commonly observed in this compound complexes?
- Methodological Answer : The ligand acts as a pentadentate N,S-donor, forming complexes with geometries such as pentagonal bipyramidal (e.g., [Cr(H₂dasc)(H₂O)₂]³⁺) or distorted octahedral structures. Crystal field stabilization and Jahn-Teller effects influence geometry, as seen in Fe(III) and Co(II) complexes .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability and reactivity of Cu(II) complexes in catalytic applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance complex stability by reducing ligand dissociation. At pH 6–8, the ligand’s deprotonated form facilitates stronger metal binding, critical for catalytic cycles in ethylene oligomerization. Electrochemical studies (cyclic voltammetry) reveal redox-active Cu(II/I) couples, with peak potentials shifting by ±50 mV depending on solvent dielectric constant .
Q. What strategies resolve contradictions in magnetic susceptibility data for high-spin vs. low-spin Fe(III) complexes?
- Methodological Answer : Discrepancies arise from ligand field strength and counterion effects. Magnetic moments (µeff) measured via SQUID magnetometry distinguish spin states: high-spin Fe(III) typically shows µeff ~5.9 µB, while low-spin states are ~2.0 µB. X-ray absorption spectroscopy (XAS) can validate oxidation states and ligand field splitting parameters .
Q. How can DFT calculations optimize the design of this compound-based electrocatalysts for HER?
- Methodological Answer : Density functional theory (DFT) models predict HOMO-LUMO gaps and adsorption energies of intermediates (H* or OOH*). For Zn(II) and Cu(II) complexes, computational studies suggest that electron-withdrawing substituents on the ligand lower overpotentials by stabilizing transition states. Experimental validation involves Tafel slope analysis and controlled-potential electrolysis in methanol/water mixtures .
Q. Why do some Zn(II) complexes exhibit antimicrobial activity while others do not?
- Methodological Answer : Bioactivity correlates with ligand lipophilicity and metal ion release kinetics. For example, [Zn(datsc)] (H₂datsc = 2,6-diacetylpyridine bis(thiosemicarbazone)) shows no activity due to poor membrane permeability, whereas [Zn(H₂dasc)(H₂O)₂]²⁺ (H₂dasc = semicarbazone derivative) disrupts bacterial cell walls via slow Zn²⁺ release. Minimum inhibitory concentration (MIC) assays and fluorescence microscopy confirm mechanistic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
